(1S,2R)-2-Isopropoxycyclohexanamine

Description

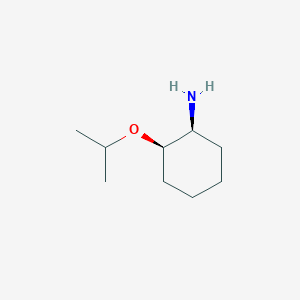

Structure

2D Structure

3D Structure

Properties

Molecular Formula |

C9H19NO |

|---|---|

Molecular Weight |

157.25 g/mol |

IUPAC Name |

(1S,2R)-2-propan-2-yloxycyclohexan-1-amine |

InChI |

InChI=1S/C9H19NO/c1-7(2)11-9-6-4-3-5-8(9)10/h7-9H,3-6,10H2,1-2H3/t8-,9+/m0/s1 |

InChI Key |

ZKEPLHMRGFQZJK-DTWKUNHWSA-N |

Isomeric SMILES |

CC(C)O[C@@H]1CCCC[C@@H]1N |

Canonical SMILES |

CC(C)OC1CCCCC1N |

Origin of Product |

United States |

Role of 1s,2r 2 Isopropoxycyclohexanamine in Asymmetric Catalysis

Development and Application as a Chiral Ligand in Transition Metal Catalysis

The use of chiral ligands to induce enantioselectivity in metal-catalyzed reactions is a cornerstone of modern asymmetric synthesis. Chiral amines and their derivatives are a critical class of these ligands.

Ligand Design Principles for Chiral Amines

The design of effective chiral ligands, including amines, is guided by several key principles aimed at maximizing stereochemical control. The success of a chiral ligand depends on its ability to create a well-defined, asymmetric environment around the metal center.

Steric Hindrance and Rigidity: The ligand's structure should be rigid enough to restrict the number of possible coordination geometries and substrate approaches. Bulky substituents are often incorporated to create a "chiral pocket" that sterically differentiates between the two prochiral faces of a substrate.

Electronic Properties: The electronic nature of the ligand influences the reactivity and stability of the metal complex. Electron-donating or withdrawing groups on the ligand can tune the electron density at the metal center, impacting its catalytic activity. snnu.edu.cn

Chelation: Bidentate or polydentate ligands that form stable chelate rings with the metal are often preferred. This reduces ligand dissociation and leads to a more well-defined and stable catalytic species. For diamine ligands, the geometry of the resulting metallacycle is crucial for determining the stereochemical outcome.

Symmetry: Ligands with C₂ symmetry are common in asymmetric catalysis because they reduce the number of possible diastereomeric transition states, simplifying analysis and often leading to higher enantioselectivity. researchgate.net However, C₁-symmetric and non-symmetrical ligands have also proven highly effective. snnu.edu.cn

Modularity: A modular ligand structure, where different components can be easily varied, allows for rapid screening and optimization of the catalyst for a specific reaction. researchgate.net This principle is fundamental to developing highly efficient catalysts.

Investigations into Metal-Ligand Complexation and Stereochemical Control

Specific investigations into the complexation of (1S,2R)-2-Isopropoxycyclohexanamine with transition metals and its ability to exert stereochemical control are not documented in the reviewed scientific literature. Such studies would typically involve techniques like X-ray crystallography and NMR spectroscopy to characterize the metal-ligand complex and computational studies (e.g., DFT) to model the transition states and elucidate the source of enantioselectivity.

Application in Asymmetric Hydrogenation Reactions

Asymmetric hydrogenation is a powerful method for producing chiral compounds. dicp.ac.cn Transition metal complexes of rhodium, ruthenium, iridium, and palladium with chiral ligands are widely used for the enantioselective hydrogenation of olefins, ketones, and imines. dicp.ac.cndicp.ac.cn

Despite the extensive research in this area, there are no specific reports found detailing the use of this compound as a ligand in asymmetric hydrogenation. Consequently, no performance data, such as enantiomeric excess (ee%) or turnover numbers (TON), can be provided for this compound.

Utility in Other Enantioselective Metal-Catalyzed Transformations (e.g., Allylic Substitution, Conjugate Addition)

Chiral ligands are crucial for other key C-C bond-forming reactions, including allylic substitution and conjugate addition.

Allylic Substitution: Palladium-catalyzed asymmetric allylic substitution is a well-established method for constructing chiral centers. The choice of ligand is critical for controlling both regioselectivity and enantioselectivity.

Conjugate Addition: The copper- or rhodium-catalyzed conjugate addition of organometallic reagents to α,β-unsaturated compounds is another vital transformation where chiral ligands enable the formation of enantiomerically enriched products. beilstein-journals.org

No specific applications or research findings concerning the use of this compound as a ligand in these transformations have been identified in the literature.

Utilization as an Organocatalyst in Stereoselective Transformations

Organocatalysis, the use of small organic molecules as catalysts, has emerged as a major branch of asymmetric synthesis. Chiral primary amines are a versatile class of organocatalysts. rsc.org

Mechanism of Action as a Chiral Primary Amine Catalyst

Chiral primary amines typically activate substrates through the formation of reactive intermediates, primarily enamines or iminium ions. rsc.org

Enamine Catalysis: A primary amine catalyst reacts with a ketone or aldehyde to form a nucleophilic enamine intermediate. This enamine can then react with an electrophile (e.g., in an aldol (B89426) or Michael reaction). The chiral backbone of the amine catalyst ensures that one face of the enamine is shielded, leading to a stereoselective attack and the formation of a chiral product.

Iminium Ion Catalysis: When reacting with α,β-unsaturated aldehydes or ketones, the primary amine forms a transient iminium ion. This process lowers the LUMO (Lowest Unoccupied Molecular Orbital) of the substrate, activating it for nucleophilic attack (e.g., in a Diels-Alder or conjugate addition reaction). The chirality of the amine dictates the facial selectivity of the nucleophilic attack on the C=C double bond.

While this is the general mechanism for chiral primary amine catalysts, there is no specific literature describing the use of this compound for this purpose or detailing its efficacy in any specific organocatalytic transformation.

Asymmetric Reactions Involving Imines and Carbonyl Compounds

The development of chiral catalysts for the enantioselective addition of nucleophiles to imines and carbonyls is a cornerstone of modern organic synthesis, providing access to a wide array of chiral amines, alcohols, and other valuable building blocks. Typically, chiral ligands or organocatalysts are employed to create a chiral environment around the electrophilic imine or carbonyl carbon, directing the approach of the nucleophile to one face of the molecule. This control of facial selectivity is crucial for establishing the desired stereochemistry in the product.

While various chiral 1,2-diamines and amino alcohols have proven to be effective ligands and catalysts in these reactions, extensive searches of chemical databases and scholarly articles did not yield specific examples or studies where this compound was utilized to induce asymmetry in reactions involving imines or carbonyl compounds. The scientific community has explored a vast landscape of chiral auxiliaries, but this particular compound does not appear to be among those with reported applications in this context.

Enantioselective C-C Bond Forming Reactions

Enantioselective carbon-carbon bond formation is a fundamental strategy for the construction of complex molecular architectures with high levels of stereocontrol. Chiral catalysts, often featuring metal complexes with chiral ligands or purely organic molecules, play a pivotal role in orchestrating these reactions. These catalysts can activate substrates, control their spatial orientation, and facilitate the formation of new carbon-carbon bonds with high enantiopurity.

A thorough review of the literature did not reveal any instances of this compound being employed as a catalyst or ligand in enantioselective C-C bond forming reactions. The focus of published research has been on other classes of chiral molecules, and the potential of this specific isopropoxy-substituted cyclohexanamine derivative in this domain remains unexplored or, at the very least, undocumented in publicly accessible scientific literature.

Further research would be necessary to determine if this compound possesses any catalytic activity or potential as a chiral ligand in these or other asymmetric transformations.

Mechanistic and Theoretical Investigations into the Stereochemical Control Mediated by 1s,2r 2 Isopropoxycyclohexanamine

Computational Chemistry Approaches (e.g., DFT Studies) for Reaction Mechanism Elucidation

Computational chemistry, particularly Density Functional Theory (DFT), serves as a powerful tool to model reaction mechanisms at the molecular level. Such studies can provide detailed energetic and structural information about transition states and intermediates, which is often difficult to obtain through experimental means alone. For (1S,2R)-2-Isopropoxycyclohexanamine, DFT studies would be instrumental in mapping out the potential energy surface of a reaction it catalyzes or participates in. This would involve calculating the geometries and energies of reactants, intermediates, transition states, and products.

The origin of enantioselectivity in a chemical reaction is determined by the energy difference between the diastereomeric transition states leading to the respective enantiomers. A lower energy transition state corresponds to a faster reaction rate and, consequently, the formation of the major enantiomer.

A computational analysis of a reaction involving this compound would focus on locating and characterizing the transition state structures for the formation of both possible enantiomeric products. By comparing the relative energies of these transition states, the enantiomeric excess (ee) can be predicted and rationalized. The analysis would scrutinize the specific interactions within each transition state structure to understand why one is favored over the other.

| Parameter | Transition State for Major Enantiomer | Transition State for Minor Enantiomer |

| Relative Energy (kcal/mol) | Data not available | Data not available |

| Key Stabilizing Interactions | Data not available | Data not available |

| Key Destabilizing Interactions | Data not available | Data not available |

| No published data is available for the transition state analysis of this compound. |

Frontier Molecular Orbital (FMO) theory provides insights into reaction feasibility and selectivity by examining the interaction between the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) of the reacting species. In the context of chiral induction by this compound, FMO analysis can help to explain how the chiral ligand influences the orientation of the reactants.

The analysis would involve calculating the HOMO and LUMO of the chiral amine and the substrate. The shapes and energies of these orbitals would dictate the preferred mode of interaction, favoring an orientation that leads to a larger overlap between the interacting orbitals and a smaller energy gap. This preferred orientation in the transition state is directly linked to the observed stereochemical outcome.

| Molecular Orbital | This compound | Substrate |

| HOMO Energy (eV) | Data not available | Data not available |

| LUMO Energy (eV) | Data not available | Data not available |

| No published data is available for the frontier molecular orbital analysis of this compound. |

Non-covalent interactions, although weaker than covalent bonds, play a crucial role in the stabilization of transition states and are often the key determinants of stereoselectivity. For this compound, the amine and isopropoxy groups can participate in hydrogen bonding, while the cyclohexyl backbone can engage in van der Waals and steric interactions.

Computational methods can be used to identify and quantify these non-covalent interactions within the diastereomeric transition states. Techniques such as Quantum Theory of Atoms in Molecules (QTAIM) or Non-Covalent Interaction (NCI) plots can visualize and characterize hydrogen bonds, C-H···π interactions, and other weak interactions that collectively contribute to the energy difference between the competing transition states and thus dictate the stereochemical outcome.

| Type of Interaction | Contribution to Stereocontrol |

| Hydrogen Bonding | Data not available |

| C-H···π Interactions | Data not available |

| Steric Repulsion | Data not available |

| No published data is available on the role of non-covalent interactions in stereocontrol for this compound. |

Experimental Mechanistic Studies

Experimental studies are essential to validate the predictions made by computational models and to provide tangible evidence for the proposed reaction mechanisms.

Spectroscopic techniques that can monitor a reaction in real-time are invaluable for detecting and characterizing transient intermediates. In situ Nuclear Magnetic Resonance (NMR) and Infrared (IR) spectroscopy can provide structural information about species present in the reaction mixture, helping to confirm or refute a proposed mechanistic pathway.

For a reaction involving this compound, one could potentially use in situ NMR to observe the formation of a key intermediate, such as an imine or enamine, which is often implicated in reactions involving primary amines. Changes in the chemical shifts and coupling constants of the amine and substrate protons could provide evidence for the structure of the intermediate and its role in the catalytic cycle. However, there are no published studies employing these techniques for this specific compound.

The Kinetic Isotope Effect (KIE) is a powerful tool for probing the nature of the rate-determining step of a reaction. It involves measuring the change in the reaction rate when an atom in one of the reactants is replaced by one of its heavier isotopes. A significant KIE is typically observed if the bond to the isotopically labeled atom is broken or formed in the rate-determining step.

In the context of a reaction catalyzed by this compound, a KIE study could be designed to elucidate the mechanism of a key step, such as a proton transfer or a C-H bond activation. For instance, if the deprotonation of a substrate is the rate-limiting step, replacing the abstracted proton with deuterium (B1214612) would be expected to result in a primary KIE (kH/kD > 1). The magnitude of the KIE can provide further details about the transition state geometry. There is currently no available literature on KIE studies performed with this compound.

Stereochemical Correlation and Absolute Configuration Determination

The absolute configuration of a product formed using a chiral auxiliary like this compound is fundamentally linked to the known stereochemistry of the auxiliary itself. The determination of the product's absolute configuration serves as a critical piece of evidence for the proposed stereochemical model of the reaction.

Several methods are employed to determine the absolute configuration of a chiral molecule. nih.gov X-ray crystallography of a suitable crystalline derivative of the product provides an unambiguous assignment of the spatial arrangement of its atoms. nih.gov Alternatively, spectroscopic techniques such as Vibrational Circular Dichroism (VCD) can be used, often in conjunction with quantum chemical calculations, to establish the absolute configuration. sigmaaldrich.com Another common approach involves chemical correlation, where the product is converted through a series of stereochemically defined reactions into a compound of known absolute configuration. nih.gov

In the context of reactions mediated by this compound, one would expect a direct correlation between the (1S,2R) stereocenters of the amine and the newly formed stereocenter(s) in the product. For instance, if this amine were used as a chiral directing group in an asymmetric alkylation, the (1S,2R) configuration would be expected to consistently lead to either the (R) or (S) configuration at the new stereocenter, depending on the reaction mechanism. The specific outcome would depend on the geometry of the transition state assembly.

Structure-Stereoselectivity Relationship Studies in Catalytic Systems

The effectiveness of a chiral ligand or auxiliary in inducing stereoselectivity is highly dependent on its structure. Structure-stereoselectivity relationship studies involve systematically modifying the chiral catalyst and observing the effect on the stereochemical outcome of the reaction, typically measured as enantiomeric excess (ee) or diastereomeric ratio (dr).

For this compound, key structural features that could be varied to probe these relationships include:

The Alkoxy Group: The size and nature of the alkoxy group (isopropoxy in this case) can significantly influence the steric environment of the catalytic center. One could hypothesize that changing this group to a methoxy, ethoxy, or a bulkier tert-butoxy (B1229062) group would alter the enantioselectivity of the reaction.

The Cyclohexyl Ring: Modifications to the cyclohexane (B81311) backbone, such as the introduction of additional substituents, could further refine the steric and electronic properties of the ligand, potentially leading to enhanced stereocontrol.

A hypothetical study on the influence of the alkoxy group in a generic copper-catalyzed conjugate addition reaction might yield data similar to that presented in the table below. Such studies are crucial for optimizing catalyst performance and for gaining insight into the mechanism of stereochemical induction. rsc.org

| Entry | R in (1S,2R)-2-(R-oxy)cyclohexanamine | Enantiomeric Excess (% ee) |

| 1 | Methyl | 85 |

| 2 | Ethyl | 88 |

| 3 | Isopropyl | 92 |

| 4 | tert-Butyl | 82 |

This table is a hypothetical representation to illustrate the concept of structure-stereoselectivity studies and is not based on published experimental data for this specific compound.

These studies, by correlating specific structural features of the catalyst with the observed stereoselectivity, provide valuable data for the rational design of more effective chiral ligands and catalysts for asymmetric transformations. researchgate.netnih.gov

Structural Modifications and Derivatization of 1s,2r 2 Isopropoxycyclohexanamine

Synthesis of Novel Chiral Cyclohexanamine Derivatives with Tunable Stereoelectronic Properties

The synthesis of new chiral cyclohexanamine derivatives from (1S,2R)-2-isopropoxycyclohexanamine allows for the introduction of a wide array of functional groups, leading to ligands with tailored properties. This adaptability is key to their successful application in asymmetric catalysis.

A scalable synthesis approach has been developed for enantiomerically pure cis-1,2-cyclohexanediamine derivatives. researchgate.net This method allows for the creation of a variety of derivatives by modifying the core structure, thereby tuning their stereoelectronic properties for specific catalytic applications.

The derivatization of the basic cyclohexanamine structure can lead to the formation of novel chiral 1,2-diamines. For instance, derivatives have been successfully synthesized from α-pinene, with their absolute configurations confirmed through 2D NMR and X-ray crystallography. researchgate.net Such precise structural determination is vital for understanding the relationship between the ligand's structure and its catalytic behavior.

The following table outlines various synthetic approaches to chiral cyclohexanamine derivatives:

| Starting Material | Synthetic Approach | Resulting Derivative | Key Features |

| meso-tert-butyl 2,3-bis(phenylsulfonyl)-7-azabicyclo[2.2.1]hept-2-ene-7-carboxylate | Reductive amination and deprotection | Enantiomerically pure cis-1,2-cyclohexanediamines | Scalable synthesis, high purity researchgate.net |

| α-pinene | Diazidation followed by reduction | Novel chiral 1,2-diamines | Determined absolute configuration researchgate.net |

Impact of Substituent Effects on Chiral Recognition and Catalytic Activity

The design of molecular scaffolds with specific, derivatizable sites is a growing theme in chemistry. mdpi.com By strategically placing substituents, it is possible to create defined molecular architectures that enhance chiral recognition. These scaffolds can be systematically modified to study the impact of each component on the catalytic process.

The following table details the effects of different substituents on the properties of chiral catalysts:

| Substituent Type | Effect on Chiral Recognition | Effect on Catalytic Activity |

| Bulky Groups | Increased steric hindrance, leading to higher enantioselectivity | May decrease reaction rates due to steric hindrance |

| Electron-withdrawing Groups | Alters the electronic properties of the catalytic center, potentially increasing Lewis acidity | Can enhance the rate of certain reactions |

| Electron-donating Groups | Modifies the electron density at the catalytic site | Can influence the catalyst's reactivity and stability |

Design of Multi-functional Chiral Amine Scaffolds

To enhance catalytic performance and introduce new functionalities, researchers are increasingly designing multi-functional chiral amine scaffolds. nih.gov These complex structures can incorporate multiple catalytic motifs, recognition sites, or solubility-enhancing groups within a single molecule. nih.gov

The construction of chiral α-tert-amine scaffolds has been achieved through amine-catalyzed asymmetric Mannich reactions. rsc.org This method allows for the creation of complex β-amino aldehydes with high diastereoselectivity. Such scaffolds can serve as building blocks for more elaborate catalyst systems.

Multi-functional scaffolds are designed to mimic the complexity of natural enzymes, which often feature a combination of different functional groups to achieve high efficiency and selectivity. nih.gov By integrating various chemical cues into a single scaffold, it is possible to achieve synergistic effects that surpass the performance of simpler catalysts. nih.gov

Key features of multi-functional chiral amine scaffolds include:

Synergistic Catalysis: Combining different catalytic functionalities can lead to cooperative effects and enhanced reactivity.

Improved Substrate Recognition: Multiple interaction points can lead to more precise substrate binding and higher enantioselectivity.

Tunable Properties: The modular nature of these scaffolds allows for the systematic variation of their components to optimize performance for a specific application.

Exploration of Conformationally Constrained Cyclohexanamine Derivatives

Introducing conformational constraints into the cyclohexanamine framework can pre-organize the catalyst into a specific, catalytically active conformation. This rigidity can reduce the number of non-productive binding modes and lead to higher levels of stereocontrol.

The synthesis of conformationally restricted analogues of bioactive molecules has proven to be a successful strategy for enhancing their properties. nih.gov For example, conformationally constrained analogues of milnacipran (B1663801) were designed based on its cyclopropane (B1198618) structure, leading to potent NMDA receptor antagonists. nih.gov A similar approach can be applied to cyclohexanamine derivatives to lock the molecule into a desired geometry for catalysis.

Researchers have synthesized and characterized various conformationally constrained diaminodicarboxylic acid derivatives. nih.gov These studies provide valuable insights into how structural rigidity can influence molecular recognition and reactivity. The synthesis of such constrained analogues often involves multi-step sequences, including techniques like asymmetric cyclopropanation. researchgate.netresearchgate.net

The following table summarizes different approaches to creating conformationally constrained derivatives:

| Method | Resulting Structure | Impact on Catalysis |

| Introduction of a cyclopropane ring | Fused or spirocyclic systems | Increased rigidity, enhanced enantioselectivity nih.gov |

| Incorporation into a bicyclic system | e.g., 7-azabicyclo[2.2.1]heptane derivatives | Pre-organization of the catalytic site, improved stereocontrol researchgate.net |

| Synthesis of spirocyclic compounds | e.g., 2,2'-Diaminospiro[3.3]heptane-2,2'-dicarboxylic acid | Defined spatial arrangement of functional groups nih.gov |

Advanced Analytical Methodologies for Stereochemical Purity and Mechanistic Insights

Chiral Chromatographic Methods for Enantiomeric Purity Determination (e.g., Chiral HPLC, GC)

Chiral chromatography is a cornerstone for the separation and quantification of enantiomers. chiralpedia.comgcms.cz High-Performance Liquid Chromatography (HPLC) and Gas Chromatography (GC) with chiral stationary phases (CSPs) are powerful tools for determining the enantiomeric excess (ee) of (1S,2R)-2-Isopropoxycyclohexanamine. chromatographyonline.comresearchgate.net

Chiral High-Performance Liquid Chromatography (HPLC):

Chiral HPLC is a widely used method for separating enantiomers. chromatographyonline.comsigmaaldrich.com The separation is achieved by using a chiral stationary phase (CSP) that interacts differently with each enantiomer, leading to different retention times. chiralpedia.com For the analysis of amino compounds like this compound, polysaccharide-based CSPs, such as those derived from cellulose (B213188) or amylose, are often effective. The choice of mobile phase, typically a mixture of a non-polar solvent like hexane (B92381) and a polar modifier like isopropanol, is crucial for achieving optimal separation. rsc.orgnih.gov The enantiomeric excess is calculated from the relative peak areas of the two enantiomers in the chromatogram. libretexts.org

A typical HPLC method for a similar compound might involve a Chiralpak AD column with a mobile phase of hexane/isopropanol (80/20) at a flow rate of 1.0 mL/min, allowing for the baseline resolution of the enantiomers. rsc.orgnih.gov The development and validation of such methods are critical to ensure accuracy and precision in quantifying the enantiomeric purity. nih.govnih.gov

Chiral Gas Chromatography (GC):

Chiral GC is another valuable technique for the enantiomeric analysis of volatile chiral compounds. gcms.cz Similar to HPLC, it utilizes a capillary column coated with a chiral stationary phase, often based on cyclodextrin (B1172386) derivatives. researchgate.net For the analysis of amines, derivatization to a less polar and more volatile derivative may sometimes be necessary to improve chromatographic performance. The high efficiency of capillary GC columns can provide excellent resolution of enantiomers in a short analysis time. researchgate.net

| Parameter | Chiral HPLC | Chiral GC |

| Stationary Phase | Polysaccharide-based (e.g., Chiralpak AD) rsc.orgnih.gov | Cyclodextrin derivatives researchgate.net |

| Mobile/Carrier Gas | Hexane/Isopropanol mixtures rsc.org | Hydrogen or Helium gcms.cz |

| Detection | UV or Refractive Index (RI) | Flame Ionization Detector (FID) or Mass Spectrometry (MS) |

| Key Advantage | Broad applicability, various detection methods sigmaaldrich.com | High resolution, fast analysis for volatile compounds researchgate.net |

Nuclear Magnetic Resonance (NMR) Spectroscopy for Chiral Recognition and Stereochemical Analysis

NMR spectroscopy is a powerful, non-destructive technique that provides detailed information about molecular structure. mdpi.com For chiral analysis, specific NMR methods are employed to differentiate between enantiomers. mdpi.com

Use of Chiral Solvating Agents (CSAs) for Enantiomeric Discrimination

In an achiral solvent, the NMR spectra of two enantiomers are identical. However, in the presence of a chiral solvating agent (CSA), transient diastereomeric complexes are formed, which have different NMR spectra. mdpi.com This allows for the differentiation and quantification of the enantiomers. CSAs, such as chiral acids or alcohols, form non-covalent interactions with the analyte. unipi.itsolvias.com For an amine like this compound, a chiral acid could be used as a CSA. The resulting separation of signals in the ¹H or ¹³C NMR spectrum can be used to determine the enantiomeric excess. mdpi.com The choice of solvent and the concentration of the CSA are critical parameters for achieving good spectral resolution. unipi.itsolvias.com

Advanced NMR Techniques (e.g., NOESY) for Conformation and Intermolecular Interactions

Two-dimensional NMR techniques, such as Nuclear Overhauser Effect Spectroscopy (NOESY), provide information about the spatial proximity of atoms within a molecule. mdpi.comarxiv.org For this compound, NOESY experiments can help to elucidate its preferred conformation in solution. By observing cross-peaks between protons that are close in space, the relative orientation of the isopropoxy group and the amine group on the cyclohexane (B81311) ring can be determined. mdpi.comnih.gov This information is crucial for understanding how the molecule interacts with other chiral molecules, such as receptors or enzymes. arxiv.org

| Technique | Principle | Application for this compound |

| NMR with CSAs | Formation of transient diastereomeric complexes leading to separate signals for enantiomers. mdpi.com | Determination of enantiomeric purity by integrating the resolved signals. unipi.itsolvias.comnih.gov |

| NOESY | Detects through-space interactions between protons. mdpi.com | Elucidation of the 3D conformation and intermolecular interactions. arxiv.orgnih.gov |

Circular Dichroism (CD) Spectroscopy for Absolute Configuration Assignment

Circular Dichroism (CD) spectroscopy measures the differential absorption of left and right circularly polarized light by a chiral molecule. mtoz-biolabs.com This technique is particularly useful for determining the absolute configuration of a chiral compound. nih.govhebmu.edu.cn Each enantiomer will produce a CD spectrum that is a mirror image of the other. nih.gov By comparing the experimentally obtained CD spectrum of this compound with theoretically calculated spectra or with the spectra of compounds with a known absolute configuration, its absolute stereochemistry can be confirmed. mtoz-biolabs.comnih.gov The sign and intensity of the Cotton effects in the CD spectrum are characteristic of the molecule's three-dimensional structure. hebmu.edu.cnnih.gov

X-ray Crystallography for Solid-State Stereochemical Elucidation

X-ray crystallography is considered the gold standard for determining the three-dimensional structure of a molecule, including its absolute stereochemistry, provided that a suitable single crystal can be obtained. nih.gov The diffraction pattern of X-rays passing through a crystal allows for the precise determination of atomic positions, bond lengths, and bond angles. nih.govnih.gov For this compound, a successful X-ray crystallographic analysis would provide unambiguous proof of its relative and absolute configuration in the solid state. nih.gov This data is invaluable for validating the results obtained from other analytical techniques and for providing a definitive structural reference. nih.gov

| Method | Information Provided | Requirement |

| Circular Dichroism (CD) Spectroscopy | Absolute configuration, conformational information in solution. nih.govhebmu.edu.cnresearchgate.net | Chiral molecule that absorbs UV-Vis light. mtoz-biolabs.com |

| X-ray Crystallography | Unambiguous 3D structure, absolute configuration in the solid state. nih.gov | High-quality single crystal. nih.gov |

Future Research Directions and Perspectives

Exploration of New Asymmetric Transformations Catalyzed by (1S,2R)-2-Isopropoxycyclohexanamine Derivatives

The core structure of this compound provides a robust chiral scaffold that can be readily modified. Future research will likely focus on the synthesis of a diverse library of derivatives and their application as ligands in a broader range of asymmetric transformations. Areas ripe for exploration include:

C-H Activation: Developing catalysts for the enantioselective functionalization of unactivated C-H bonds is a significant challenge in organic synthesis. Derivatives of this compound could be tailored to create specific chiral pockets around a metal center, enabling precise control over stereoselectivity in C-H activation reactions.

Photoredox Catalysis: The integration of chiral catalysts with photoredox catalysis has opened new avenues for asymmetric synthesis. Future work could involve designing derivatives that can effectively interact with photosensitizers and substrates to promote novel enantioselective radical reactions.

Electro-organic Synthesis: Asymmetric electrosynthesis offers a green and powerful tool for organic chemistry. Designing ligands based on the this compound framework for stereocontrolled electrochemical transformations is a promising area of investigation.

Integration of High-Throughput Screening and Computational Methods for Catalyst Discovery

The traditional, one-at-a-time approach to catalyst development can be time-consuming and inefficient. The integration of high-throughput screening (HTS) and computational methods offers a more rapid and rational approach to catalyst discovery and optimization. nih.govnih.gov

High-Throughput Screening (HTS): HTS allows for the rapid screening of large libraries of catalysts for a specific reaction. semanticscholar.org By synthesizing a diverse array of this compound derivatives and employing HTS techniques, researchers can quickly identify promising catalyst candidates for new transformations or improve the performance of existing ones. nih.govresearchgate.net This approach accelerates the discovery process and can uncover unexpected structure-activity relationships.

Computational Methods: Density Functional Theory (DFT) and other computational tools can provide valuable insights into reaction mechanisms and the origins of stereoselectivity. By modeling the transition states of reactions catalyzed by different this compound derivatives, researchers can rationally design new ligands with improved enantioselectivity and reactivity. This synergy between computational prediction and experimental validation will be crucial for the next generation of catalyst development.

Development of Sustainable and Environmentally Benign Synthetic Routes

The principles of green chemistry are increasingly important in modern organic synthesis. chemistryjournals.net Future research on this compound will likely focus on developing more sustainable synthetic routes to the compound itself and its derivatives, as well as its application in environmentally friendly catalytic processes. chemistryjournals.netnih.gov

Key areas of focus include:

Use of Renewable Feedstocks: Exploring synthetic pathways that utilize starting materials derived from renewable resources.

Atom Economy: Designing reactions that maximize the incorporation of all starting materials into the final product, minimizing waste. chemistryjournals.net

Catalytic Processes: Emphasizing the use of catalytic rather than stoichiometric amounts of reagents. mdpi.comresearchgate.net

Benign Solvents: Utilizing water or other environmentally friendly solvents in place of hazardous organic solvents.

Application of this compound in Cascade and Multi-Component Reactions

Cascade and multi-component reactions (MCRs) are powerful strategies for increasing molecular complexity in a single synthetic operation. nih.gov These reactions are highly efficient and often align with the principles of green chemistry by reducing the number of purification steps and solvent usage.

Future research will likely explore the use of chiral catalysts derived from this compound to control the stereochemistry of complex cascade and multi-component reactions. researchgate.netrsc.org This could lead to the efficient and enantioselective synthesis of complex natural products and pharmaceutically active compounds. nih.gov For example, developing a catalyst that can orchestrate a multi-step cascade to form multiple stereocenters in a single pot would be a significant advancement. researchgate.net

Advancements in in situ Spectroscopic Techniques for Real-Time Mechanistic Monitoring

A deep understanding of reaction mechanisms is critical for catalyst optimization. The development and application of advanced in situ spectroscopic techniques will play a pivotal role in elucidating the mechanistic details of reactions catalyzed by this compound derivatives.

Techniques such as:

Rapid-injection NMR: To observe short-lived intermediates.

In situ IR and Raman Spectroscopy: To monitor the formation and consumption of reactants, intermediates, and products in real-time.

Mass Spectrometry: To identify and characterize catalytic species and intermediates.

By providing a detailed picture of the reaction pathway, these techniques will enable researchers to make more informed decisions in the design of new and improved catalysts.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.